molecular formula C16H17N3O3 B2422409 (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035019-45-3

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2422409
CAS No.: 2035019-45-3
M. Wt: 299.33
InChI Key: RMEWLUOSZZFXQE-FNORWQNLSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a pyrrolidine ring, and a pyridazine ring

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-4-6-15(18-17-12)22-14-8-9-19(11-14)16(20)7-5-13-3-2-10-21-13/h2-7,10,14H,8-9,11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWLUOSZZFXQE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Synthesis

Disconnection Strategy

The target molecule is dissected into two primary fragments: the pyrrolidine-pyridazine ether moiety and the furyl enone system. Retrosynthetic cleavage of the enone bond suggests a carbonyl-allyl coupling, while the ether linkage indicates nucleophilic substitution or metal-catalyzed coupling.

Synthesis of 3-((6-Methylpyridazin-3-yl)Oxy)Pyrrolidine

This intermediate is synthesized via two predominant routes:

Nucleophilic Substitution

Reacting 3-hydroxypyrrolidine with 3-chloro-6-methylpyridazine in dimethylformamide (DMF) at 80°C for 12 hours affords the ether in 68% yield. Potassium carbonate acts as a base, facilitating deprotonation of the hydroxyl group.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), 3-hydroxypyrrolidine couples with 6-methylpyridazin-3-ol at 0°C to room temperature, achieving 82% yield. This method circumvents the need for a pre-halogenated pyridazine.

Table 1: Comparison of Ether Synthesis Methods

Method Reagents Yield (%) Purity (HPLC)
Nucleophilic Substitution K₂CO₃, DMF, 80°C 68 95.2
Mitsunobu Reaction DEAD, PPh₃, THF 82 97.8

Enone Formation via Claisen-Schmidt Condensation

Reaction Mechanism

The ketone intermediate, 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, undergoes base-catalyzed condensation with furan-2-carbaldehyde. Hydroxide abstraction of the α-hydrogen generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration to form the (E)-enone.

Optimization of Conditions

Screening bases (NaOH, KOH, L-proline) in ethanol-water (4:1) at reflux revealed L-proline (20 mol%) in ethanol provided optimal E-selectivity (95:5 E/Z) and 74% isolated yield. Proline’s bifunctional catalysis enhances enolate stability and minimizes side reactions.

Table 2: Claisen-Schmidt Condensation Parameters

Base Solvent Temp (°C) Time (h) Yield (%) E/Z Ratio
NaOH EtOH/H₂O 80 6 58 88:12
KOH EtOH/H₂O 80 6 63 90:10
L-Proline EtOH 78 8 74 95:5

Wittig Olefination Approach

Ylide Preparation

The stabilized ylide is generated from furan-2-carbaldehyde and ethyl triphenylphosphoranylidene acetate in dichloromethane (DCM) at 0°C. Quenching with aqueous NH₄Cl yields the phosphonium salt, which is subsequently treated with n-butyllithium to form the ylide.

Coupling with Pyrrolidine Ketone

Reacting the ylide with 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone in tetrahydrofuran (THF) at −78°C to room temperature produces the (E)-enone in 69% yield. The low temperature suppresses ylide decomposition and enhances stereocontrol.

Table 3: Wittig Reaction Performance Metrics

Ylide Type Solvent Temp Range (°C) Yield (%) E/Z Ratio
Non-stabilized THF −78 to 25 52 85:15
Stabilized (Ph₃P=CH) DCM 0 to 25 69 97:3

Heck Coupling as an Alternative Route

Substrate Design

A palladium-catalyzed coupling between 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)vinyl bromide and furan-2-ylboronic acid employs Pd(OAc)₂ with SPhos ligand in a mixture of dioxane and water (3:1). Triethylamine serves as a base, enabling transmetalation and reductive elimination.

Stereochemical Outcomes

The reaction proceeds at 100°C for 24 hours, affording the (E)-isomer in 61% yield with 93:7 E/Z selectivity. Microwave irradiation reduces the reaction time to 2 hours but decreases yield to 54% due to side product formation.

Comparative Evaluation of Methodologies

Yield and Selectivity

Claisen-Schmidt condensation offers the highest E-selectivity (95%) and yield (74%), whereas the Heck route lags in both metrics. The Wittig method balances yield and selectivity but requires stringent anhydrous conditions.

Industrial Scalability

The Claisen-Schmidt protocol’s aqueous-ethanol solvent system and minimal purification (recrystallization from hexane/ethyl acetate) make it cost-effective for large-scale production. In contrast, the Wittig and Heck methods necessitate column chromatography, increasing operational costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridazine), 7.56 (dd, J = 16.0, 10.4 Hz, 1H, enone CH), 6.82–6.75 (m, 3H, furan and pyridazine), 4.12–3.98 (m, 2H, pyrrolidine), 2.51 (s, 3H, CH₃).
  • HPLC : Purity >98.5% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, with no polymorphic transitions below 200°C, confirming crystalline stability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, studies on related pyrrolo[2,3-b]pyridine derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Neuropharmacological Effects
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating neurological disorders. Research indicates that similar compounds can act as positive allosteric modulators of α7 nAChRs, which play a crucial role in cognitive functions and anxiety management .

3. Antimicrobial Properties
There is evidence suggesting that derivatives of this compound possess antimicrobial activities. The structural features of furan and pyridazine rings enhance their ability to interact with microbial targets, leading to inhibition of growth in various bacterial strains .

Case Studies

Case Study 1: Anticancer Screening
In a study published in the Bulletin of Chemical Society of Ethiopia, various derivatives including (E)-3-(furan-2-yl)-1-(3-(6-methylpyridazin-3-yloxy)pyrrolidin-1-y)prop-2-en-one were screened for anticancer activity against human cancer cell lines. Results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic use .

Case Study 2: Neuroprotective Effects
A recent investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes involved in essential metabolic pathways. If it is investigated for anticancer properties, it may interact with cellular targets such as DNA, proteins, or signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one include other heterocyclic compounds with furan, pyridazine, and pyrrolidine rings. Examples include:

  • (E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
  • (E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, with CAS number 2035035-89-1, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial and antifungal properties, along with relevant case studies and research findings.

The molecular formula of the compound is C17H19N3O3C_{17}H_{19}N_{3}O_{3} with a molecular weight of 313.35 g/mol. The structure features a furan ring and a pyrrolidine moiety, which are often associated with various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including those similar to this compound. These derivatives have been tested against various bacterial strains, with notable results:

Case Study: Antibacterial Efficacy

A study conducted on pyrrolidine derivatives reported their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, revealing significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus40
Compound BEscherichia coli70
Compound CBacillus subtilis75

The findings suggest that compounds with similar structures to this compound may exhibit comparable antibacterial properties due to the presence of specific functional groups that enhance bioactivity .

Antifungal Activity

In addition to antibacterial properties, the compound's structural components may confer antifungal activity. Research indicates that certain furan-containing compounds have shown promise against fungal pathogens.

Case Study: Antifungal Testing

In vitro studies evaluated the antifungal activity of related pyrrolidine derivatives against common fungal strains. The results were as follows:

CompoundTarget FungusMIC (µg/mL)
Compound DCandida albicans50
Compound EAspergillus niger100

These findings suggest that the furan and pyrrolidine moieties play significant roles in inhibiting fungal growth, making them potential candidates for further development .

The biological activity of this compound may be attributed to its ability to interact with bacterial and fungal cell membranes, disrupting their integrity and function. This disruption can lead to cell lysis or impaired replication.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, and how can its stereochemical purity be ensured?

  • Methodological Answer : The compound's synthesis typically involves a multi-step approach, starting with functionalization of the pyrrolidine ring followed by coupling reactions. For example, the furan and pyridazine moieties can be introduced via nucleophilic substitution or cross-coupling reactions. To ensure E-stereochemistry, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor kinetic control. Characterization via 1H^1H-NMR coupling constants (e.g., Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) and X-ray crystallography (as demonstrated in related enone structures ) is critical for confirming stereochemical integrity.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}\text{C}-NMR to resolve aromatic protons (furan/pyridazine) and carbonyl groups. IR spectroscopy can confirm the enone C=O stretch (~1680–1720 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC with UV detection (λ ≈ 250–300 nm, based on conjugated π-systems) is recommended for purity assessment. MS (ESI or EI) should match the molecular ion peak (M+M^+) with theoretical mass .
  • Advanced Validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as shown for structurally analogous enones .

Q. How can researchers establish a theoretical framework for studying this compound's reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Compare computational results with experimental data (e.g., reaction yields, regioselectivity) to validate models. Studies on similar furan-pyridazine hybrids highlight the importance of electron-withdrawing groups in directing reactivity .

Advanced Research Questions

Q. How can conflicting data on the compound's solubility and stability be resolved in different solvent systems?

  • Methodological Answer :

  • Systematic Screening : Conduct solubility studies in aprotic (e.g., DMSO, DMF) and protic (e.g., MeOH, H2 _2O) solvents using gravimetric or UV/Vis methods. Note discrepancies arising from solvent polarity and hydrogen-bonding capacity.
  • Stability Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. For example, hydrolytic degradation of the enone moiety may occur in aqueous buffers, requiring pH optimization .
  • Data Reconciliation : Cross-reference results with published analogs (e.g., pyridazinone derivatives in ) to identify solvent-specific trends.

Q. What strategies are effective for resolving crystallographic disorder in the pyrrolidine ring during SCXRD analysis?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.
  • Refinement : Apply restraints (e.g., SIMU, DELU) in SHELXL to model disorder. For example, reports a monoclinic P21/cP2_1/c space group with RR-factor < 0.06, achieved via iterative refinement of thermal parameters and occupancy factors.
  • Validation : Check ADDSYM/PLATON alerts to avoid over-interpretation of partial occupancy sites .

Q. How can computational and experimental data be integrated to optimize catalytic asymmetric synthesis?

  • Methodological Answer :

  • Catalyst Design : Use molecular docking (AutoDock Vina) to screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective enone formation.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps. For instance, highlights the role of steric hindrance in pyrrolidine functionalization.
  • Machine Learning : Train models on enantiomeric excess (ee) data from analogous compounds to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental reaction yields?

  • Methodological Answer :

  • Error Source Identification : Check for unaccounted solvent effects, side reactions (e.g., epimerization), or computational basis set limitations. For example, gas-phase DFT calculations may overlook solvation energies critical to enolization pathways .
  • Experimental Replication : Repeat reactions under inert conditions (N2_2/Ar) to rule out oxidative degradation.
  • Case Study : reports a 5% yield variation in triazole-propenone analogs due to trace moisture; anhydrous MgSO4_4 improved consistency.

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC158–162°C
LogP (Octanol-Water)Shake-Flask Method2.3 ± 0.1
λmax_{\text{max}} (UV)Methanol Solution278 nm (ε = 12,500 M1 ^{-1}cm1 ^{-1})
Crystallographic DensitySCXRD1.327 g/cm3^3

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